molecular formula C3H3F5 B3040804 1,1,2,3,3-Pentafluoropropane CAS No. 24270-66-4

1,1,2,3,3-Pentafluoropropane

Cat. No.: B3040804
CAS No.: 24270-66-4
M. Wt: 134.05 g/mol
InChI Key: MWDWMQNTNBHJEI-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentafluoropropane is a hydrofluorocarbon compound with the molecular formula C3H3F5. It is a colorless gas primarily used in various industrial applications due to its unique chemical properties. This compound is known for its stability and low reactivity, making it suitable for use in specialized chemical processes.

Preparation Methods

The synthesis of 1,1,2,3,3-pentafluoropropane typically involves the fluorination of precursor compounds. One common method is the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride in the presence of a catalyst. This reaction can be carried out in either the vapor phase or the liquid phase, depending on the desired reaction conditions . Industrial production often employs continuous processes to ensure a consistent supply of the compound .

Chemical Reactions Analysis

1,1,2,3,3-Pentafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,3,3-Pentafluoropropane has several scientific research applications:

Comparison with Similar Compounds

1,1,2,3,3-Pentafluoropropane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties that are advantageous in certain applications.

Properties

IUPAC Name

1,1,2,3,3-pentafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5/c4-1(2(5)6)3(7)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDWMQNTNBHJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947103
Record name 1,1,2,3,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24270-66-4
Record name 1,1,2,3,3-Pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24270-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3,3-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,3,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3-Pentafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3-Pentafluoropropane
Reactant of Route 2
1,1,2,3,3-Pentafluoropropane
Reactant of Route 3
1,1,2,3,3-Pentafluoropropane
Reactant of Route 4
1,1,2,3,3-Pentafluoropropane
Reactant of Route 5
1,1,2,3,3-Pentafluoropropane
Reactant of Route 6
1,1,2,3,3-Pentafluoropropane

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